molecular formula C3H5N3S B135398 Isothiazole-4,5-diamine CAS No. 153970-46-8

Isothiazole-4,5-diamine

Cat. No.: B135398
CAS No.: 153970-46-8
M. Wt: 115.16 g/mol
InChI Key: ABBPBBSMJQAPNO-UHFFFAOYSA-N
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Description

Isothiazole-4,5-diamine, registered under CAS number 153970-46-8, is an organic compound with the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol . This high-purity compound is supplied with a specification of not less than 98% . The isothiazole ring system, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, is a significant scaffold in medicinal and agrochemical research . While specific research applications for this 4,5-diamino derivative require further investigation from primary literature, diamine-functionalized heterocycles are generally of high interest as key intermediates and precursors in synthetic organic chemistry. They are commonly utilized in the construction of more complex polycyclic structures, such as fused bicyclic systems, and in the synthesis of specialized polymers or ligands for metal-organic frameworks. Researchers value this compound for its potential in developing new molecular entities. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-2-1-6-7-3(2)5/h1H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBPBBSMJQAPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438447
Record name 4,5-ISOTHIAZOLEDIAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153970-46-8
Record name 4,5-Isothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153970-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-ISOTHIAZOLEDIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Isothiazole 4,5 Diamine

Electrophilic and Nucleophilic Reactivity Profiles of the Isothiazole (B42339) Ring

Electrophilic Substitution: Isothiazole is an electron-rich heteroarene that can undergo electrophilic substitution reactions. mdpi.com Theoretical calculations and experimental results indicate that the C4 position is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. mdpi.comthieme-connect.com Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric and sulfuric acids predominantly yields 4-nitroisothiazole. mdpi.commasterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid or sulfur trioxide also results in substitution at the C4 position. mdpi.com

Halogenation: Direct chlorination or bromination can lead to 4-halo-substituted isothiazoles, although these reactions can be less controllable and may result in polyhalogenated products or attack at the nitrogen atom. mdpi.com

The general mechanism for electrophilic aromatic substitution involves the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. dalalinstitute.comlibretexts.org

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted isothiazole ring is generally difficult due to the ring's inherent electron-rich nature. encyclopedia.pubrammohancollege.ac.in However, these reactions, typically proceeding through an SNAr (addition-elimination) mechanism, can occur if the ring is activated by strongly electron-withdrawing groups, particularly at positions ortho or para to the leaving group. dalalinstitute.compressbooks.pubnih.gov A good leaving group, such as a halide, is also necessary. rammohancollege.ac.in For example, isothiazoles containing chlorine atoms at positions 4 and 5 and an electron-withdrawing group at position 3 have been shown to undergo nucleophilic substitution. thieme-connect.com Isothiazolium salts, which are quaternized at the nitrogen atom, are significantly more activated and are sensitive to attack by nucleophiles like amines, often leading to ring-opening reactions. mdpi.com

The Role of the Diamine Functionality in Modulating Reaction Pathways and Selectivity

The presence of two amino groups at the C4 and C5 positions of the isothiazole ring in Isothiazole-4,5-diamine is expected to profoundly alter its reactivity compared to the parent heterocycle. Amino groups are powerful activating substituents in aromatic systems due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through a +R (resonance) effect. libretexts.org

This strong electron-donating character significantly increases the electron density of the isothiazole ring, making it much more susceptible to electrophilic attack than the unsubstituted ring. In general, amino groups are ortho- and para-directing. libretexts.org In this compound, the two adjacent amino groups activate the remaining C3 position. Therefore, electrophilic substitution would be strongly directed to the C3 position. The high electron density also suggests that this compound is a stronger base than its unsubstituted counterpart. google.com

Conversely, the increased electron density from the diamine groups would render the ring even less susceptible to nucleophilic aromatic substitution. Such reactions would likely require prior modification of the amino groups into powerful electron-withdrawing functions or activation via N-oxidation or quaternization.

The synthesis of 4,5-diaminoisothiazoles has been achieved from precursors like 5-acetylamino-3-methyl-4-nitroisothiazole through a series of steps including deacetylation and reduction of the nitro group. researchgate.net These diamino compounds serve as precursors for the synthesis of novel fused heterocyclic systems. researchgate.net

Photochemical Transformations and Structural Rearrangements of Isothiazole Systems

Isothiazole derivatives can undergo significant transformations upon photochemical irradiation. These reactions often involve isomerization and ring cleavage, providing synthetic routes to other heterocyclic systems or acyclic compounds. researchgate.net

A common photochemical reaction is the isomerization of isothiazoles to the more stable thiazoles. researchgate.net For example, the irradiation of 5-phenylisothiazole (B86038) can yield 4-phenylthiazole (B157171) and 3-phenylisothiazole. researchgate.net The mechanisms for these photoisomerizations are complex and can proceed through several proposed pathways. researchgate.net One prominent theory involves the initial formation of a high-energy valence bond isomer, often referred to as a "Dewar" isothiazole. researchgate.net This intermediate can then undergo skeletal rearrangements, such as an "S-atom walk," or ring-opening to species like thioketone-azirines, which subsequently cyclize to form the isomeric product. researchgate.net

Theoretical studies on methyl-substituted isothiazoles suggest that the preferred photochemical reaction pathway involves excitation to the Franck-Condon region, followed by passage through a conical intersection to the photoproduct. ias.ac.in Another identified photochemical pathway for thiazoles involves the cleavage of the S1-C2 bond, leading to ring-opening and the formation of isocyano compounds. sci-hub.se While specific photochemical studies on this compound are not documented, it is anticipated that it would undergo similar transformations characteristic of the isothiazole ring system, although the reaction course could be influenced by the electronic nature of the diamino substituents.

Oxidation-Reduction Chemistry and Electrochemistry of this compound

The oxidation and reduction chemistry of isothiazoles can involve both the heterocyclic ring and its substituents.

Oxidation: The sulfur atom in the isothiazole ring can be oxidized. For instance, 3-aminoisothiazoles can be oxidized to the corresponding isothiazole sulfoxides using reagents like arylsulfonyloxaziridines. thieme-connect.com Further oxidation can lead to isothiazole 1,1-dioxides, also known as sultams. sci-hub.se

The bioactivation of some isothiazole-containing drugs has been observed to proceed via cytochrome P450-mediated oxidation. This process is proposed to involve oxidation at the sulfur atom, followed by nucleophilic attack (e.g., by glutathione) at the C4 position, leading to ring-opened metabolites. nih.gov The presence of amino groups, as in this compound, is expected to make the ring more electron-rich and thus more susceptible to oxidation. Studies on 2-aminothiazole (B372263) have shown it undergoes electrochemical oxidation to form a cationic radical. researchgate.net Aminothiazole derivatives have also demonstrated antioxidant and free-radical scavenging properties, which are related to their ease of oxidation. mdpi.comnih.govmdpi.com

Reduction: The isothiazole ring is susceptible to reductive cleavage of the weak N-S bond. This can be achieved using various reducing agents. For example, some isothiazoles undergo reductive ring-cleavage acylation when treated with cobalt carbonyl. sci-hub.se Selective reduction of substituents on the isothiazole ring without cleaving the ring is also possible, such as the reduction of nitro groups to amino groups. researchgate.netias.ac.in

Electrochemistry: Electrochemical studies provide insight into the redox properties of molecules. Cyclic voltammetry studies on isothiazolinone biocides show that their electrooxidation is an irreversible, two-electron process that leads to the opening of the ring. researchgate.net The electrochemical behavior of substituted thiazoles has been investigated, revealing that electron-deficient rings like thiazole (B1198619) have different redox potentials compared to electron-rich rings like thiophene. nycu.edu.tw Given that the diamino functionality in this compound strongly donates electron density to the ring, it is predicted that its oxidation potential would be significantly lower (i.e., it would be easier to oxidize) than that of unsubstituted isothiazole. The electrochemical process would likely involve the amino groups and the heterocyclic system, potentially leading to the formation of radical cations and subsequent reactions. researchgate.netresearchgate.net

Synthesis and Exploration of Isothiazole 4,5 Diamine Derivatives and Annulated Systems

Isothiazole-4,5-diamine as a Key Precursor for Fused Heterocyclic Compounds

The strategic placement of two amino groups on the isothiazole (B42339) core makes this compound an ideal starting material for the construction of fused ring systems. These reactions typically involve the annulation of a new ring onto the isothiazole framework, resulting in polycyclic structures with diverse electronic and steric properties.

Cyclization Reactions Leading to Imidazo[4,5-d]isothiazole Derivatives

A significant application of this compound is in the synthesis of the imidazo[4,5-d]isothiazole ring system, a novel 5:5 fused analog of the purine (B94841) ring system. acs.org The cyclization of appropriately substituted isothiazolediamines has been a key strategy in preparing these derivatives. umich.eduumich.edu

One approach involves the reaction of 3-methyl-4,5-diaminoisothiazole with diethoxymethyl acetate (B1210297), which yields the 3-methylimidazo[4,5-d]isothiazole, albeit in low yield. umich.eduumich.edu However, the parent imidazo[4,5-d]isothiazole could not be synthesized using this method from 4,5-diaminoisothiazole. umich.eduumich.edu

A more general and effective method involves a two-step, one-pot procedure. acs.org Isothiazole-4,5-diamines are first treated with thiocarbonyldiimidazole to form unstable thiones. umich.eduumich.edu These intermediates are then alkylated in situ to produce 5-(alkylthio)imidazo[4,5-d]isothiazoles in good yields. acs.orgumich.eduumich.edu This methodology allows for the introduction of various substituents at the 3-, 5-, and 6-positions of the imidazo[4,5-d]isothiazole ring system. acs.org

Alkylation of imidazo[4,5-d]isothiazoles that are unsubstituted on the nitrogen atoms typically results in a mixture of N-4 and N-6 substituted products. acs.org The structure of these novel heterocycles has been confirmed through detailed chemical and physical studies, including single-crystal X-ray diffraction. acs.org

Formation of Other Novel Polycyclic and Spirocyclic Systems

Beyond imidazo[4,5-d]isothiazoles, this compound and its derivatives are instrumental in constructing other complex heterocyclic systems. For instance, the synthesis of novel triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been achieved through the diazotization of 2,3-diamino-furo[2,3-c]pyridines. acs.org

Furthermore, isatin (B1672199) derivatives, which can be related to the isothiazole scaffold, have been used to create a variety of spirocyclic and fused systems with potential anticancer activities. These include imidazo[4,5-b]quinoxaline-indolinone, thiazolopyrimidine-oxoindoline, and spiro[indoline-3,2′- acs.orgumich.eduCurrent time information in Bangalore, IN.thiadiazol]-one. mdpi.com The development of synthetic routes to various polycyclic 4H-1,2,6-thiadiazines often involves building the thiadiazine ring onto a pre-existing scaffold. chim.it

Design and Synthesis of N-Substituted and Ring-Substituted this compound Analogues

The modification of the this compound core through N-substitution and ring-substitution provides a powerful tool for fine-tuning the molecule's properties.

The synthesis of N-substituted derivatives allows for the introduction of a wide range of functional groups, which can influence the compound's solubility, steric profile, and biological activity. For example, the synthesis of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amines has been reported, demonstrating the feasibility of attaching complex substituents to the amino groups of a thiazole (B1198619) diamine derivative. nih.gov

Ring-substituted analogues, where substituents are introduced directly onto the isothiazole ring, offer another avenue for structural diversification. Various synthetic strategies have been developed to introduce substituents at different positions of the isothiazole ring. thieme-connect.com These methods are crucial for exploring the structure-activity relationships of isothiazole-based compounds.

Development of Structure-Activity Relationships (SAR) within this compound Derivative Series

The systematic synthesis of this compound derivatives has enabled the exploration of structure-activity relationships (SAR), providing insights into how specific structural modifications impact biological activity.

SAR studies on various thiazole derivatives have revealed key structural features that contribute to their therapeutic potential. For instance, in a series of antimicrobial thiazole derivatives, the nature and position of substituents on the thiazole and fused rings were found to significantly influence their activity against different bacterial and fungal strains. nih.gov Similarly, for anticancer agents based on the thiazole scaffold, the presence of specific pharmacophores and their spatial arrangement are critical for their cytotoxic effects. nih.govijper.org

The development of SAR has been instrumental in guiding the design of more potent and selective compounds. For example, studies on thiazole derivatives as cannabinoid CB2 receptor agonists have shown that specific substitutions on the benzothiazole (B30560) ring system lead to high affinity and selectivity, resulting in compounds with in vivo anti-inflammatory properties. researchgate.net The ability to systematically modify the this compound scaffold and its derivatives is therefore essential for the rational design of new therapeutic agents. fabad.org.tr

Applications of Isothiazole 4,5 Diamine and Its Derivatives

Applications in Medicinal Chemistry and Pharmacology Research

Research into isothiazole (B42339) derivatives has revealed a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery. ontosight.aiontosight.ai Their unique chemical structures can be modified to target specific biological pathways, modulate enzyme functions, and combat a range of pathogens and diseases. ontosight.airesearchgate.net

The versatility of the isothiazole ring allows for its incorporation into molecules designed to interact with specific biological targets, a cornerstone of modern drug development. ontosight.ai These derivatives are being investigated for their ability to inhibit key enzymes involved in disease progression. ontosight.airesearchgate.net A significant area of research focuses on the development of isothiazole derivatives that act as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. researchgate.net

Specific biological targets for various isothiazole derivatives include:

MEK1 and MEK2 kinases researchgate.net

Checkpoint kinases (Chk1 and Chk2) researchgate.net

Tropomyosin receptor kinase A (TrkA) researchgate.net

Histone acetyltransferase (HAT enzyme) Tip60 (KAT5) researchgate.net

The development of inhibitors for these targets represents a promising direction for creating new therapies that suppress tumor growth and malignancy. researchgate.net

The ability of isothiazole derivatives to inhibit specific enzymes is one of their most well-documented therapeutic applications. This includes activity against kinases and aldose reductase, enzymes implicated in cancer and diabetic complications, respectively. researchgate.netacs.org

Kinase Inhibition

Protein kinases are a major family of enzymes that play a central role in cellular signaling, and their inhibition is a key strategy in cancer therapy. researchgate.net Isothiazole-based compounds have been developed as potent and selective kinase inhibitors. researchgate.netgoogle.com For instance, a novel class of isothiazole-4-carboxamidine derivatives was identified as allosteric inhibitors of MEK1 and MEK2, kinases in the MAPK signaling pathway that is often hyperactivated in tumors. researchgate.net Optimization of this series led to the identification of compounds with significant in vitro potency. researchgate.net

Compound ClassTarget EnzymeKey FindingsReference
Isothiazole-4-carboxamidinesMEK1 / MEK2 KinaseA novel family of derivatives demonstrated low nanomolar in vitro activity. Optimization of the carboxamidine and phenoxyaniline (B8288346) groups led to potent MEK1 inhibitors. researchgate.net
Hydroxy-containing isothiazolesProtein KinasesThese derivatives have been patented as protein kinase inhibitors for treating proliferative disorders. google.com

Aldose Reductase Inhibition

Aldose reductase (ALR2) is the first enzyme in the polyol pathway, which converts glucose to sorbitol. acs.org Under the hyperglycemic conditions of diabetes, increased activity of this pathway is linked to long-term complications such as neuropathy and cataracts. acs.orgresearchgate.net Isothiazole derivatives have emerged as a novel class of selective ALR2 inhibitors. acs.orgnih.gov Specifically, acetic acid derivatives of naphtho[1,2-d]isothiazole have shown high potency and selectivity for ALR2 over related enzymes like aldehyde reductase (ALR1). acs.orgnih.gov

Compound Name/NumberCore StructureALR2 Inhibitory Activity (IC₅₀)Reference
Compound 11Naphtho[1,2-d]isothiazole acetic acid10 µM acs.orgnih.gov
Compound 134-Carboxy-naphtho[1,2-d]isothiazole acetic acid0.55 µM acs.orgnih.gov
Compound 144-Carboxy-naphtho[1,2-d]isothiazole acetic acid0.14 µM acs.orgnih.gov

Structure-activity relationship studies revealed that the acetic acid group is crucial for pharmacophoric recognition by the enzyme, while an additional carboxylic group can enhance activity by two orders of magnitude. nih.gov A prodrug of a potent inhibitor was effective in preventing cataract development in galactosemic rats, highlighting the therapeutic potential of this class of compounds. nih.gov

Isothiazole derivatives have been extensively investigated for their antimicrobial properties against a wide spectrum of microorganisms, including bacteria and fungi. researchgate.netontosight.aiontosight.ai The isothiazole heterocycle itself is a component of compounds with potent, broad-spectrum antimicrobial activity. researchgate.net Some derivatives have shown promise as candidates for the development of new antibiotics. ontosight.ai The inclusion of an isothiazole ring in microbicidal agents can also protect the molecule from enzymatic degradation, thereby extending its duration of action. thieme-connect.com

The isothiazole scaffold is a feature of numerous compounds investigated for anticancer activity. researchgate.netontosight.ai The mechanism of action for many of these derivatives is linked to their ability to inhibit protein kinases that are overexpressed in malignant cells and crucial for tumor growth. researchgate.net As mentioned previously, derivatives of isothiazole have been developed as inhibitors of MEK1/MEK2, Chk1/Chk2, and TrkA, all of which are targets in cancer therapy. researchgate.net The development of such inhibitors is an intensive area of research aimed at producing new agents for tumor suppression. researchgate.net

Several isothiazole derivatives have been reported to possess anti-inflammatory properties. researchgate.netontosight.aiontosight.ai For example, 5-(2-(dimethylamino)acetamido)-3-methyl-isothiazole has been noted for its potential anti-inflammatory effects. ontosight.ai The investigation of isothiazoles as anti-inflammatory agents is a promising field, with research focused on developing new compounds to treat conditions characterized by inflammation. ontosight.aiontosight.ai

The isothiazole nucleus has been identified in compounds with potential applications for treating neurodegenerative conditions. thieme-connect.com General reviews on the biological activity of isothiazoles have noted that promising compounds for the treatment of Parkinson's disease have been identified within this class. thieme-connect.com Parkinson's disease is characterized by the degeneration of dopaminergic neurons, and dopamine (B1211576) receptor agonists are a primary therapeutic strategy. rdd.edu.iqwikipedia.org While much of the specific research in this area has focused on fused systems such as benzothiazole (B30560) derivatives, the foundational isothiazole ring remains a structure of interest for developing novel neuroactive agents. thieme-connect.comrdd.edu.iq

Antiviral and Anti-Poliovirus Activity Studies

The isothiazole scaffold has been a subject of investigation for the development of new antiviral agents. Research has explored the efficacy of isothiazole derivatives against a variety of DNA and RNA viruses.

A notable area of study has been the anti-poliovirus activity of isothiazole compounds. google.comgoogleapis.com Previous research identified 3,4,5-trisubstituted isothiazole derivatives as being particularly effective against enteroviruses. nih.gov One specific compound, 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2), demonstrated significant anti-poliovirus activity with a high selectivity index. nih.gov Investigations into its mechanism suggest that IS-2 inhibits an early stage of viral replication. nih.gov Further studies revealed that the compound does not affect the attachment or internalization of the poliovirus to host cells but rather interferes with the virus uncoating process. nih.gov

Other isothiazole derivatives have also shown promise. The compounds 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were evaluated against poliovirus 1, yielding high selectivity indexes of 223 and 828, respectively. google.comrhhz.net Another derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against several picornaviruses, including Coxsackie B1, as well as the measles virus. google.com

However, not all derivatives have shown broad-spectrum antiviral effects. A series of imidazo[4,5-d]isothiazole nucleosides, synthesized as analogues of the antibiotic nebularine, were tested for antiviral activity. Current time information in Bangalore, IN. None of these new nucleosides or their parent heterocycles displayed selective activity against human cytomegalovirus (HCMV) or herpes simplex virus type 1 (HSV-1). Current time information in Bangalore, IN.

Agrochemical Applications

Isothiazole derivatives have been extensively developed for use in agriculture as pesticides and plant growth regulators. google.com

Development of Fungicides and Herbicides

The isothiazole ring is a key component in a number of potent fungicides. google.com Notably, 3,4-dichloroisothiazoles are recognized not only for their direct antifungal activity but also for their ability to induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks. dntb.gov.ua

Researchers have designed and synthesized novel isothiazole–thiazole (B1198619) derivatives that exhibit excellent in vivo activity against oomycete pathogens like Pseudoperonospora cubensis and Phytophthora infestans. dntb.gov.ua One particularly effective compound, designated 6u, recorded very low EC₅₀ values, indicating high potency. dntb.gov.ua This compound is believed to act on the same target as the fungicide oxathiapiprolin, an oxysterol-binding protein (PcORP1). dntb.gov.ua

By combining the 3,4-dichloroisothiazole structure with 7-hydroxycoumarin, another class of highly active fungicides has been developed. researchgate.net These isothiazole coumarin (B35378) derivatives have demonstrated good fungicidal activity against a range of plant pathogens, including Alternaria solani, Botrytis cinerea, and Rhizoctonia solani. researchgate.net Furthermore, patents have been filed for various isothiazole derivatives intended for use as the active ingredient in agricultural and industrial fungicidal compositions. saudijournals.com

In the realm of herbicides, isothiazole-containing compounds have also been developed. Thiazolo[4,5-b]pyridine derivatives have been identified as strong lead structures for pre-emergence herbicides, effectively controlling grass weed species. rsc.org

Compound ClassTarget PathogenReported Efficacy (EC₅₀ in mg L⁻¹)Reference
Isothiazole–thiazole derivative (6u)Pseudoperonospora cubensis0.046 dntb.gov.ua
Isothiazole–thiazole derivative (6u)Phytophthora infestans0.20 dntb.gov.ua
Isothiazole coumarin derivativesRhizoctonia solaniHigh efficacy reported researchgate.net
Isothiazole coumarin derivativesPseudoperonospora cubensisHigh efficacy reported researchgate.net

Insecticidal Activity and Antagonism of Insect GABA Receptors

A significant mechanism for the insecticidal action of isothiazole derivatives is the antagonism of the ionotropic γ-aminobutyric acid (GABA) receptor (iGABAR), a critical target in the insect nervous system. vulcanchem.com

Researchers have synthesized novel series of 3-isothiazolol derivatives designed as competitive antagonists of these insect iGABARs. vulcanchem.com A series of 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol analogs showed good insecticidal activity against Drosophila melanogaster and Spodoptera litura. vulcanchem.com Specifically, compounds designated 9j and 15g resulted in 100% and over 85% mortality against D. melanogaster, respectively, at a concentration of 100 mg L⁻¹. vulcanchem.com

Another novel series, 4-aryl-5-(4-pyridinyl)-3-isothiazolols (4-APIs), also exhibited antagonistic activity against the iGABARs of Musca domestica and Spodoptera litura. The 4-(1,1'-biphenylyl) analog was the most potent, with IC₅₀ values of 7.1 and 9.9 μM against M. domestica and S. litura receptors, respectively, and showed over 75% mortality against S. litura larvae at 100 μg/g diet.

Other isothiazole-containing structures have also been explored for insecticidal properties. Thiazolo[4,5-b]quinoxaline derivatives were synthesized and evaluated against the cotton leafworm, Spodoptera litura, with one derivative showing high toxicity with an LC₅₀ of 261.88 ppm against 2nd instar larvae. Additionally, novel N-pyridylpyrazole derivatives containing a thiazole moiety have demonstrated excellent insecticidal activities against multiple Spodoptera species and Plutella xylostella.

Compound Class/DerivativeTarget InsectReported EfficacyReference
4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol (9j)Drosophila melanogaster100% mortality at 100 mg L⁻¹ vulcanchem.com
4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol (15g)Drosophila melanogaster>85% mortality at 100 mg L⁻¹ vulcanchem.com
4-(1,1'-biphenylyl) analog of 4-APISpodoptera litura larvae>75% mortality at 100 μg/g diet
Thiazolo[4,5-b]quinoxaline derivative 3Spodoptera litura (2nd instar)LC₅₀ = 261.88 ppm
N-pyridylpyrazole thiazole derivative (7g)Plutella xylostellaLC₅₀ = 5.32 mg/L
N-pyridylpyrazole thiazole derivative (7g)Spodoptera exiguaLC₅₀ = 6.75 mg/L

Research into Plant Growth Regulation

Beyond pest control, isothiazole derivatives have been identified as effective plant growth regulators. google.com While specific studies on Isothiazole-4,5-diamine are not prominent, the broader class of isothiazole and related thiazole derivatives has been the subject of multiple patents and research efforts aimed at modifying plant development.

Patents have been granted for isothiazole derivatives specifically for their use as plant growth regulators. This includes broad claims for isothiazole derivatives as well as more specific structures like 3,4-dichloro isothiazole derivatives. The use of aminothiazole compounds to control plant cell proliferation and differentiation has also been patented.

The mechanism of action for some of these compounds involves inducing systemic acquired resistance (SAR), which, in addition to providing protection against pathogens, is a form of regulating plant physiology.

Applications in Materials Science and Industrial Chemistry

The rigid, planar structure and electronic properties of the isothiazole ring make it a valuable building block in materials science.

Theoretical and Computational Studies of Isothiazole 4,5 Diamine Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity Assessment

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Isothiazole-4,5-diamine, methods like Density Functional Theory (DFT) are invaluable for predicting its geometric and electronic structure. researchgate.netresearchgate.net Studies on related isothiazole (B42339) and thiazole (B1198619) derivatives have demonstrated that DFT, particularly with functionals like B3LYP and basis sets such as 6-311G+(d,p), can provide accurate insights into molecular geometries, net charges, dipole moments, and frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.netatlantis-press.comresearchgate.net

The stability of the this compound molecule can be assessed by calculating its heat of formation and the HOMO-LUMO energy gap. A larger energy gap generally signifies greater chemical stability. researchgate.netresearchgate.net In substituted isothiazoles, the nature and position of substituents can significantly influence this gap and, consequently, the molecule's reactivity. researchgate.net For this compound, the two amino groups are expected to act as electron-donating groups, which would raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the unsubstituted isothiazole, thereby increasing its reactivity. researchgate.net

The aromaticity of the isothiazole ring in this compound can be evaluated using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netresearchtrends.net While thiazole and isothiazole are considered aromatic, the degree of aromaticity can be influenced by substituents. researchgate.netresearchtrends.net The amino groups in this compound are likely to impact the electron delocalization within the ring, and computational studies can quantify this effect.

Table 1: Representative Calculated Electronic Properties of Substituted Thiazole Derivatives This table presents hypothetical data for this compound based on trends observed in related compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Thiazole-6.5-1.25.31.6
2-Aminothiazole (B372263)-5.8-0.94.92.1
This compound (Predicted)-5.5-0.74.82.5

Elucidation of Reaction Mechanisms and Transition States using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and further functionalization of this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed understanding of the reaction pathway. acs.org For instance, computational studies on the cycloaddition reactions of 4-alkenyl-2-aminothiazoles have elucidated the stepwise nature of the mechanism, involving zwitterionic intermediates. acs.org

Similar approaches could be applied to predict the most likely pathways for the synthesis of this compound. Furthermore, understanding the reactivity of the amino groups is crucial for its use as a building block in the synthesis of more complex molecules. Quantum chemical calculations can model the protonation of the amino groups and the nitrogen atom of the isothiazole ring, predicting the most likely sites for electrophilic attack. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Given the prevalence of isothiazole and thiazole scaffolds in biologically active compounds, this compound is a candidate for investigation as a ligand for various biological targets. nih.govrsc.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govplos.orgbiointerfaceresearch.com Studies on isothiazole derivatives have employed molecular docking to identify potential inhibitors of enzymes like MEK-1 kinase and HCV Polymerase NS5B. nih.govmdpi.com These studies have shown that isothiazole-based compounds can form key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of these proteins. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time. plos.orgbiointerfaceresearch.commdpi.com MD simulations provide insights into the dynamic behavior of the complex, including fluctuations in the ligand's position and the conformational changes in the protein upon binding. mdpi.comresearchgate.net For this compound, docking and MD simulations could be used to screen for potential protein targets and to understand the molecular basis of its interactions, guiding the design of more potent and selective derivatives. The amino groups of this compound are capable of forming hydrogen bonds, which could be crucial for its binding to a target protein.

Pharmacophore Modeling and Virtual Screening for Rational Drug Design

Pharmacophore modeling is a powerful approach in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.comdergipark.org.trnih.govacs.org A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. nih.govacs.org This model can then be used as a 3D query to search large chemical databases in a process known as virtual screening, to identify novel compounds with the potential for similar biological activity. nih.govnih.gov

For this compound, a pharmacophore model could be developed based on its potential interactions with a target protein, as identified through molecular docking. The model would likely include hydrogen bond donors (from the amino groups), a hydrogen bond acceptor (the isothiazole nitrogen), and the aromatic ring as a hydrophobic feature. Such a model would be instrumental in screening virtual libraries to discover other isothiazole-based compounds or entirely new scaffolds with the desired biological profile. dovepress.com

In Silico Prediction of Biological Activity and Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

Before synthesizing and testing a new compound, it is highly advantageous to predict its potential biological activity and pharmacokinetic properties using computational methods. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.netptfarm.pl For isothiazole derivatives, QSAR studies have been successfully used to predict their inhibitory activity against various targets. mdpi.comresearchgate.net

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for evaluating the drug-likeness of a compound. nih.govnih.govmdpi.com Various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govmdpi.com Studies on related thiazole and benzothiazole (B30560) derivatives have shown that these in silico predictions can effectively guide the selection of candidates for further development. nih.govnih.gov For this compound, these predictive models would be essential in assessing its potential as a drug candidate and identifying any potential liabilities early in the discovery process.

Table 2: Representative Predicted ADME Properties for this compound This table presents hypothetical data based on typical in silico predictions for similar heterocyclic compounds.

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule of Five
LogP1-3Optimal for oral absorption
H-bond Donors2Compliant with Lipinski's Rule of Five
H-bond Acceptors3Compliant with Lipinski's Rule of Five
Human Oral AbsorptionHighLikely to be well-absorbed after oral administration
Blood-Brain Barrier PermeationLowLess likely to cause central nervous system side effects

Biological Activity Assessment Methodologies

In Vitro Bioactivity Screening and Assays (e.g., Minimum Inhibitory Concentration (MIC), Half Maximal Inhibitory Concentration (IC50))

In vitro screening is a cornerstone for evaluating the biological potential of novel compounds. For antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov For instance, studies on various thiazole (B1198619) derivatives have determined MIC values against a range of bacteria and fungi. nih.govnih.govtandfonline.comscispace.com One study on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system reported very strong antifungal activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govscispace.com

For assessing antiproliferative or cytotoxic effects against cancer cell lines, the half-maximal inhibitory concentration (IC50) is commonly used. This value indicates the concentration of a compound required to inhibit a biological process or response by 50%. Research on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives showed antiproliferative activity against human leukemia MV4-11 cells, with the most active compound having an IC50 of 4.4 µg/mL. nih.govnih.gov Similarly, some thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines with IC50 values in the micromolar and even nanomolar range. nih.govacs.orgnih.gov

In Vivo Efficacy Studies in Relevant Animal Models (e.g., Disease Models)

While no in vivo studies have been reported for Isothiazole-4,5-diamine, the general approach involves using relevant animal models to assess the efficacy and therapeutic potential of a compound. These studies are critical for understanding how a compound behaves in a complex biological system. For other isothiazole (B42339) derivatives, such studies would typically follow promising in vitro results to determine their effectiveness in a living organism.

Biochemical and Cellular Mechanism of Action Studies

Understanding the mechanism of action is crucial for drug development. For isothiazole and thiazole derivatives, research has pointed to various mechanisms. For example, some thiazole derivatives are believed to induce apoptosis (programmed cell death) and interfere with the cell cycle in cancer cells. nih.govacs.orgnih.gov The mechanism can involve the inhibition of specific enzymes, such as DNA gyrase, which is a validated target for antibacterial drugs. nih.govuni-lj.sinih.govhelsinki.fibrc.hu Other studies suggest that some derivatives may act by inhibiting key enzymes like tyrosyl-tRNA synthetase (TyrRS) or histone deacetylases (HDACs). rsc.orgnih.govresearchgate.net

Evaluation of Resistance Mechanisms and Biofilm Inhibition Capabilities

Bacterial resistance to antimicrobial agents is a major global health concern. A significant contributor to this resistance is the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix. nih.gov Several studies have focused on the ability of thiazole derivatives to inhibit biofilm formation. nih.govtandfonline.comresearchgate.netnih.govmdpi.com For example, certain thiazole nortopsentin analogues have been shown to inhibit biofilm formation in Staphylococcus aureus at low micromolar concentrations without affecting the growth of the bacteria in their planktonic (free-living) form, suggesting an anti-virulence profile. nih.gov

Cytotoxicity Assessment in Normal and Cancer Cell Lines

A critical aspect of drug discovery is assessing the selectivity of a compound. Ideally, a therapeutic agent should be highly toxic to target cells (e.g., cancer cells or pathogens) while exhibiting minimal toxicity to normal, healthy cells. Cytotoxicity assays are performed on various cell lines, both cancerous and non-cancerous. nih.govacs.orgddg-pharmfac.netsrce.hrnih.govmdpi.com For instance, a study on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives evaluated their antiproliferative activity against human colon adenocarcinoma cell lines (LoVo and LoVo/DX), a breast adenocarcinoma cell line (MCF-7), and a normal, non-tumorigenic epithelial cell line (MCF-10A). nih.govnih.gov Similarly, some juglone-bearing thiopyrano[2,3-d]thiazoles showed significantly higher cytotoxic activity against colorectal cancer cell lines compared to normal human lymphocytes. mdpi.com

Future Perspectives and Emerging Research Directions for Isothiazole 4,5 Diamine

Advancements in Novel and Efficient Synthetic Strategies

The future of Isothiazole-4,5-diamine and its derivatives is intrinsically linked to the development of novel and efficient synthetic methodologies. Current research is focused on creating more sustainable, cost-effective, and versatile synthetic routes.

Recent advancements include the development of one-pot tandem methodologies and the use of greener reaction conditions. For instance, a neat (solvent-free) and instantaneous synthetic route for isothiazoles has been developed using ammonium (B1175870) thiocyanate (B1210189), showcasing a more environmentally friendly approach. researchgate.net Metal-free reactions of thioacetamide (B46855) derivatives with N-sulfonyliminoiodinane have also been described to produce 4,5-disubstituted isothiazoles in high yields (72–93%) under mild conditions. researchgate.net

Furthermore, researchers are exploring palladium-catalyzed C5–H-selective direct oxidation dimerization of 4-substituted isothiazoles to afford 5,5'-bisisothiazoles, which involves the formation of new C–S, C–N, N–S, and C–C bonds through a cascade of reactions. researchgate.net The synthesis of C-glycosides from a thiazole-4,5-diamine base has also been reported, highlighting the versatility of this scaffold in creating complex molecules. lvb.lt A straightforward, high-yielding, two-step synthesis of dihalo-isothiazolo[4,5-b]pyridine building blocks has been established, which can serve as key intermediates for producing diverse isothiazole-based compound libraries. rsc.org

Future efforts will likely concentrate on:

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis.

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis, leading to higher stereoselectivity and milder reaction conditions.

Photoredox Catalysis: Employing light-driven reactions to access novel bond formations and functionalization patterns on the isothiazole (B42339) ring.

Rational Design and Development of Highly Potent and Selective Therapeutic Agents

The isothiazole scaffold is a recognized pharmacophore present in numerous drugs. researchgate.net this compound offers a unique platform for the rational design of new therapeutic agents with high potency and selectivity. Its derivatives have shown potential in various therapeutic areas, including cancer, infectious diseases, and neurological disorders. thieme-connect.comresearchgate.net

For instance, 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues have been synthesized as novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, with some compounds showing potent and selective EGFR inhibitory activities. researchgate.net One such compound demonstrated an IC50 value of 0.57 μM against the human ovarian adenocarcinoma (SK-OV-3) cell line. researchgate.net Additionally, new series of 2,4-disubstituted thiazole (B1198619) derivatives have been synthesized and evaluated for their anticancer activity as potential tubulin polymerization inhibitors, with some compounds showing strong activity against various cancer cell lines. nih.gov

The future in this area will likely involve:

Structure-Based Drug Design: Utilizing X-ray crystallography and NMR spectroscopy of protein-ligand complexes to guide the design of more potent and selective inhibitors.

Fragment-Based Drug Discovery: Screening smaller fragments of molecules that bind to the target protein and then growing or linking them to create more potent leads.

Targeting Protein-Protein Interactions: Designing this compound derivatives that can modulate challenging disease targets like protein-protein interfaces.

Exploration of Undiscovered Application Areas in Advanced Materials and Catalysis

Beyond pharmaceuticals, the unique electronic and structural properties of the isothiazole ring suggest potential applications in advanced materials and catalysis. The diamine functionality of this compound provides reactive sites for polymerization and coordination with metal centers.

Researchers are beginning to explore the use of isothiazole derivatives in:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of some isothiazole compounds make them potential candidates for use as emitters or host materials in OLEDs. researchgate.net

Organic Photovoltaics (OPVs): Thiazole-containing polymers have been investigated for their use in solar cells.

Sensors: The ability of the isothiazole nitrogen and sulfur atoms to coordinate with metal ions could be exploited in the development of chemical sensors.

Catalysis: Isothiazole-metal complexes are being explored as catalysts for cross-coupling reactions. thieme-connect.com The development of thiazole-fused quinazolines catalyzed by PdCl2 and assisted by CuI is an example of this exploration. mdpi.com

Future research will likely focus on synthesizing and characterizing novel polymers and metal-organic frameworks (MOFs) derived from this compound and evaluating their performance in various material and catalytic applications. The development of 2D conjugated polymers through methods like Schiff-base reactions involving thiazole rings is a promising direction. rsc.org

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool in the discovery and development of new molecules. For this compound, advanced computational approaches can accelerate the design process and predict the properties of novel derivatives.

Current applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to predict the biological activity of thiazole derivatives based on their physicochemical properties. bohrium.com

Molecular Docking: This technique is used to predict the binding mode of isothiazole derivatives to their biological targets, helping to rationalize their activity and guide the design of more potent compounds. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations: DFT is employed to understand the electronic structure, reactivity, and spectroscopic properties of isothiazole derivatives. researchgate.net

The future will see a deeper integration of more sophisticated computational methods:

Machine Learning and Artificial Intelligence (AI): AI algorithms will be used to analyze large datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties with higher accuracy. Bayesian models are already being used to leverage bioactivity and cytotoxicity information for drug discovery. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the dynamic behavior of isothiazole derivatives and their interactions with biological targets over time, offering a more realistic picture of their mechanism of action. bohrium.com

De Novo Drug Design: Computational algorithms will be used to design novel this compound derivatives with desired properties from scratch.

Investigation of Synergistic Effects in Combination Therapies and Agrochemical Formulations

Synergism, where the combined effect of two or more agents is greater than the sum of their individual effects, is a powerful strategy in both medicine and agriculture. This compound derivatives are being investigated for their potential to act synergistically with other agents.

In medicine, combination therapies are a cornerstone of cancer treatment, and there is growing interest in combining targeted therapies with conventional chemotherapy or other targeted agents. nih.govfrontiersin.org Some isothiazole derivatives have been shown to act as synergists of bioactive substances, which could allow for lower doses of drugs to be used, which is particularly important in cancer chemotherapy. thieme-connect.com The combination of a new curcumin (B1669340) analog with cisplatin, for instance, has shown enhanced efficacy in oral cancer cells. mdpi.com

In agriculture, synergistic agrochemical formulations can improve pest and disease control while reducing the environmental impact. Some isothiazole derivatives have been found to exhibit synergistic effects when combined with insecticides. thieme-connect.com For example, certain 4,5-dichloroisothiazole derivatives have shown a maximum synergistic effect with the insecticide α-cypermethrin. thieme-connect.com Herbicidal mixtures containing 3-heterocyclyl-substituted benzoyl derivatives, including thiazoles, have also been developed to control unwanted plants synergistically. google.com

Future research in this area will focus on:

High-Throughput Screening: Systematically screening combinations of this compound derivatives with known drugs and agrochemicals to identify synergistic interactions.

Mechanism-Based Combination Design: Designing combination therapies and agrochemical formulations based on a deep understanding of the underlying biological pathways and mechanisms of action.

Nanotechnology-Based Delivery Systems: Developing nanoparticles to co-deliver this compound derivatives and other agents to the target site, enhancing their synergistic effects and reducing off-target toxicity. frontiersin.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Isothiazole-4,5-diamine derivatives?

  • Methodological Answer : Base-promoted cyclization reactions using amidines and ketones under transition-metal-free conditions are effective for synthesizing structurally related heterocycles (e.g., 4,5-dihydro-1H-imidazol-5-ones) . For isothiazole derivatives, retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Reaxys) can predict feasible routes, such as halogenation or nitration of precursor scaffolds .
Example Reaction Conditions Yield
Cyclization of amidinesKOtBu, DMSO, 80°C60-85%

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming amine and aromatic proton environments. For crystallographic validation, single-crystal XRD refined via SHELXL ensures precise structural determination . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and purity .

Q. How can solubility and stability challenges be addressed during experimental design?

  • Methodological Answer : Salt formation (e.g., sulfates or hydrochlorides) improves solubility, as demonstrated in pyrazole-diamine analogs . Stability studies under varying pH and temperature conditions are essential, with degradation products analyzed via HPLC-MS .

Advanced Research Questions

Q. What computational strategies resolve contradictions in crystallographic data for this compound complexes?

  • Methodological Answer : SHELX refinement tools (e.g., SHELXL) enable robust handling of twinned or high-resolution data . Cross-validation with density functional theory (DFT) calculations reconciles discrepancies in bond lengths or angles .

Q. How do electronic effects (e.g., Intramolecular Charge Transfer) influence the bioactivity of this compound derivatives?

  • Methodological Answer : Substituents like nitro or cyano groups modulate electron density, impacting binding to biological targets. Fluorescence probes (e.g., benzo-dithiophene-diamine analogs) demonstrate ICT effects, which can be adapted to study isothiazole interactions with enzymes or receptors .
Substituent Effect on Bioactivity Reference
NO₂Enhances electrophilicity
CNStabilizes charge transfer

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound derivatives?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) using purified proteins validate mechanistic hypotheses . Cell-based models (e.g., cancer cell lines) assess cytotoxicity, with IC₅₀ values calculated via dose-response curves .

Data Analysis and Contradictions

Q. How should researchers address conflicting reactivity data in isothiazole synthesis?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. Systematic variation of reaction parameters (e.g., DMSO vs. ethanol) and kinetic studies (via in situ IR) clarify mechanistic pathways .

Q. What strategies validate the purity of this compound in complex mixtures?

  • Methodological Answer : Orthogonal methods such as LC-MS (for molecular weight) and ¹³C NMR (for carbon skeleton confirmation) are critical. Comparative analysis with structurally similar compounds (e.g., imidazo[4,5-d]imidazole-2,5-diamine) identifies impurity peaks .

Tables of Key Properties

Property This compound Related Compound (Imidazo[4,5-d]imidazole-2,5-diamine)
Molecular FormulaC₃H₄N₂SC₄H₆N₆
Molecular Weight116.15 g/mol138.13 g/mol
Key Spectral Data (¹H NMR)δ 6.8-7.2 (aromatic protons)δ 7.5-8.0 (imidazole protons)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.